Cas no 16588-17-3 (Ethyl2-chloro-5-nitrobenzoate)
Ethyl2-chloro-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-5-nitrobenzoate
- 2-Chlor-5-nitro-benzoesaeure-aethylester
- 2-Chlor-5-nitroethylbenzoat
- 2-chloro-5-nitro-benzoic acid ethyl ester
- ethyl ester of 2-chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoicacid ethyl ester
- RARECHEM AL BI 0191
- 2-Chloro-5-nitrobenzoicacidethylester
- BENZOIC ACID, 2-CHLORO-5-NITRO-, ETHYL ESTER
- MFCD00115803
- DTXSID70378945
- JXOMCDVAPASMML-UHFFFAOYSA-N
- CS-0138964
- SCHEMBL4420346
- EN300-7394592
- Z53833857
- A810678
- CHEMBL185627
- FT-0625949
- J-520730
- BDBM50154610
- ethyl 2-chloro-5-nitro-benzoate
- 2-chloro-5-nitrobenzoic acid ethyl ester
- AKOS003235911
- 16588-17-3
- AS-9184
- Ethyl2-chloro-5-nitrobenzoate
- STK401658
- DB-015655
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- MDL: MFCD00115803
- Inchi: 1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
- InChI Key: JXOMCDVAPASMML-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(=O)OCC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.01400
- Monoisotopic Mass: 229.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 72.1A^2
Experimental Properties
- Color/Form: Pale yellow crystal powder
- Density: 1.369
- Boiling Point: 329.5 °C at 760 mmHg
- Flash Point: 153.1 °C
- Refractive Index: 1.558
- PSA: 72.12000
- LogP: 2.94810
Ethyl2-chloro-5-nitrobenzoate Security Information
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Ethyl2-chloro-5-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl2-chloro-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E258240-2.5g |
Ethyl2-chloro-5-nitrobenzoate |
16588-17-3 | 2.5g |
$ 270.00 | 2022-06-05 | ||
| TRC | E258240-5g |
Ethyl2-chloro-5-nitrobenzoate |
16588-17-3 | 5g |
$ 515.00 | 2022-06-05 | ||
| TRC | E258240-10g |
Ethyl2-chloro-5-nitrobenzoate |
16588-17-3 | 10g |
$ 825.00 | 2022-06-05 | ||
| Fluorochem | 066837-1g |
Ethyl 2-Chloro-5-nitrobenzoate |
16588-17-3 | 90% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 066837-5g |
Ethyl 2-Chloro-5-nitrobenzoate |
16588-17-3 | 90% | 5g |
£64.00 | 2022-03-01 | |
| Apollo Scientific | OR21154-1g |
Ethyl 2-chloro-5-nitrobenzoate |
16588-17-3 | 1g |
£40.00 | 2025-02-19 | ||
| Apollo Scientific | OR21154-5g |
Ethyl 2-chloro-5-nitrobenzoate |
16588-17-3 | 5g |
£70.00 | 2025-02-19 | ||
| Chemenu | CM157641-25g |
Ethyl 2-chloro-5-nitrobenzoate |
16588-17-3 | 95% | 25g |
$296 | 2022-06-12 | |
| eNovation Chemicals LLC | Y1241864-1g |
Benzoic acid, 2-chloro-5-nitro-, ethyl ester |
16588-17-3 | 95% | 1g |
$100 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1241864-5g |
Benzoic acid, 2-chloro-5-nitro-, ethyl ester |
16588-17-3 | 95% | 5g |
$175 | 2024-06-07 |
Ethyl2-chloro-5-nitrobenzoate Suppliers
Ethyl2-chloro-5-nitrobenzoate Related Literature
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1. CXIV.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part IV. The condensation of ethyl 3- and 5-nitro-2-chlorobenzoates with hydrazinesJames Kenner,Ernest Witham J. Chem. Soc. Trans. 1921 119 1053
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2. CLII.—Piperidine as a general reagent for the determination of the constitution of halogenonitro-compounds. The nitration of 4 : 4′-dihalogenodiphenylmethane and -s-diphenylethaneRaymond James Wood Le Fèvre,Eustace Ebenezer Turner J. Chem. Soc. 1927 1113
Additional information on Ethyl2-chloro-5-nitrobenzoate
Ethyl 2-chloro-5-nitrobenzoate (CAS No. 16588-17-3): A Versatile Intermediate in Modern Chemical Biology and Pharmaceutical Research
Ethyl 2-chloro-5-nitrobenzoate, identified by its chemical abstracts service number CAS No. 16588-17-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This organonitrogen compound, characterized by its ethyl ester and nitro-substituted benzoic acid derivative, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry.
The molecular structure of Ethyl 2-chloro-5-nitrobenzoate consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a nitro group at the 5-position, further functionalized with an ethyl ester group. This unique arrangement imparts distinct reactivity patterns, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups facilitates diverse chemical transformations, including nucleophilic aromatic substitution, reduction, and coupling reactions.
In recent years, the compound has found utility in the development of novel therapeutic agents. For instance, researchers have leveraged its structural framework to design inhibitors targeting specific biological pathways. The nitro group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with enhanced binding affinity and selectivity. Studies have demonstrated its role in generating potent ethyl 2-chloro-5-nitrobenzoate-based scaffolds that exhibit promising activity against inflammatory and infectious diseases.
One notable application lies in the field of anti-inflammatory drug discovery. The nitro group can be reduced to an amine, which can then be further modified to introduce pharmacophores known to modulate inflammatory responses. Recent publications highlight the use of this compound in synthesizing novel non-steroidal anti-inflammatory drug (NSAID) analogs, showcasing its potential in addressing chronic inflammatory conditions.
Furthermore, Ethyl 2-chloro-5-nitrobenzoate has been explored as a precursor in the synthesis of antimicrobial agents. The chlorine substituent at the 2-position allows for facile displacement reactions, enabling the introduction of various bioactive moieties. Researchers have utilized this property to develop novel antibiotics targeting resistant bacterial strains. The ethyl ester group also provides a site for hydrolysis or transesterification, offering additional synthetic flexibility.
The compound's relevance extends to agrochemical applications as well. In this context, it serves as a key intermediate in synthesizing herbicides and fungicides. Its structural features contribute to the development of compounds that exhibit selective toxicity against unwanted vegetation while minimizing harm to crops. This aligns with global efforts to enhance agricultural productivity sustainably.
From a synthetic chemistry perspective, Ethyl 2-chloro-5-nitrobenzoate exemplifies the importance of heterocyclic compounds in medicinal chemistry. Its reactivity profile allows for the construction of complex molecular architectures through multi-step synthetic routes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups, further expanding its synthetic utility.
The compound's role in material science is also emerging as a promising area of research. Its ability to undergo various chemical modifications makes it suitable for developing advanced materials with tailored properties. For example, researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength. These innovations underscore the broad applicability of Ethyl 2-chloro-5-nitrobenzoate beyond traditional pharmaceuticals.
In conclusion, Ethyl 2-chloro-5-nitrobenzoate (CAS No. 16588-17-3) stands out as a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity patterns make it an indispensable tool in synthetic chemistry and drug discovery. As research continues to uncover new applications, this compound is poised to play an even greater role in advancing scientific knowledge and developing innovative solutions to global challenges.
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